Ethyl 2-[2-[[2-hydroxy-1-(3-methylbutyl)-4-oxoquinoline-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Description
Ethyl 2-[2-[[2-hydroxy-1-(3-methylbutyl)-4-oxoquinoline-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate (CAS: 334498-25-8) is a heterocyclic compound featuring a quinoline core substituted with hydroxy, oxo, and 3-methylbutyl (isobutyl) groups, linked via an acetamide bridge to a thiazole ring and an ethyl ester (Figure 1). The quinoline moiety is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications, while the thiazole ring enhances molecular interactions through hydrogen bonding and π-stacking .
Properties
Molecular Formula |
C22H25N3O5S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[4-hydroxy-1-(3-methylbutyl)-2-oxoquinoline-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C22H25N3O5S/c1-4-30-17(26)11-14-12-31-22(23-14)24-20(28)18-19(27)15-7-5-6-8-16(15)25(21(18)29)10-9-13(2)3/h5-8,12-13,27H,4,9-11H2,1-3H3,(H,23,24,28) |
InChI Key |
HQNKIRAWOBNMQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CCC(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-[[2-hydroxy-1-(3-methylbutyl)-4-oxoquinoline-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The quinoline and thiazole intermediates are then coupled using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline and thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, Ethyl 2-[2-[[2-hydroxy-1-(3-methylbutyl)-4-oxoquinoline-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and
Biological Activity
Ethyl 2-[2-[[2-hydroxy-1-(3-methylbutyl)-4-oxoquinoline-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline moiety and a thiazole ring, which are known for their pharmacological properties. Its IUPAC name reflects its intricate design:
IUPAC Name: this compound.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity: The quinoline derivative is known for its broad-spectrum antimicrobial properties. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or function.
- Anticancer Properties: Research indicates that the compound may exert cytotoxic effects on cancer cells through apoptosis induction and cell cycle arrest. It has shown promise in inhibiting tumor growth in various cancer models, particularly those involving breast and colon cancer cells.
- Anti-inflammatory Effects: The thiazole component contributes to anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Biological Activity Data
The following table summarizes key biological activities and findings associated with this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The compound was tested against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results with an IC50 value significantly lower than standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Case Study 3: Anti-inflammatory Response
Research focusing on the anti-inflammatory properties indicated that this compound effectively reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its utility in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key comparisons are summarized in Table 1 and discussed below.
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Comparisons
- Quinoline vs. Furoyl/Furan Derivatives: The quinoline core in the target compound provides a rigid, planar structure conducive to intercalation or enzyme binding, whereas furoyl derivatives (e.g., ) exhibit reduced steric bulk but retain π-π stacking capability. The furoyl group’s oxygen atom may engage in weaker hydrogen bonding compared to the quinoline’s hydroxy and carbonyl groups .
- Thioyl vs.
- Sulfonyl and Nitro Substituents : Compounds like and feature sulfonyl groups that increase acidity (pKa ~6.21 in ) and solubility. The nitro group in is strongly electron-withdrawing, which may stabilize negative charges or facilitate nucleophilic attacks .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (MW 470.55) is heavier than furan or imino derivatives (e.g., , MW 280.30), likely reducing aqueous solubility. Morpholine-sulfonyl derivatives (e.g., ) balance higher MW with improved solubility due to polar sulfonyl groups .
- Hydrogen-Bonding Potential: The hydroxy and carbonyl groups in the quinoline derivative enhance H-bond donor/acceptor capacity, critical for crystal packing (as per Etter’s graph set analysis ) and target binding. Methoxyimino groups () may form intramolecular H-bonds, affecting conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
